molecular formula C8H18N4OSi B13844205 1-(2-Trimethylsilylethoxymethyl)triazol-4-amine

1-(2-Trimethylsilylethoxymethyl)triazol-4-amine

Cat. No.: B13844205
M. Wt: 214.34 g/mol
InChI Key: LRCVPFDJBGKGQX-UHFFFAOYSA-N
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Description

1-(2-Trimethylsilylethoxymethyl)triazol-4-amine is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

The synthesis of 1-(2-Trimethylsilylethoxymethyl)triazol-4-amine typically involves the use of 1,2,4-triazole as a starting material. One common method includes the reaction of 1,2,4-triazole with 2-(trimethylsilylethoxymethyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Trimethylsilylethoxymethyl)triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazoles .

Scientific Research Applications

1-(2-Trimethylsilylethoxymethyl)triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Trimethylsilylethoxymethyl)triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-(2-Trimethylsilylethoxymethyl)triazol-4-amine can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C8H18N4OSi

Molecular Weight

214.34 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)triazol-4-amine

InChI

InChI=1S/C8H18N4OSi/c1-14(2,3)5-4-13-7-12-6-8(9)10-11-12/h6H,4-5,7,9H2,1-3H3

InChI Key

LRCVPFDJBGKGQX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=N1)N

Origin of Product

United States

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